

Application Note: Analysis of Propyl Valerate by Gas Chromatography-Mass Spectrometry

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Compound of Interest				
Compound Name:	Propyl valerate			
Cat. No.:	B086924	Get Quote		

Introduction

Propyl valerate, also known as propyl pentanoate, is an ester characterized by its fruity aroma, often described as pineapple- or apricot-like. It is a key component in the flavor and fragrance industry and is found naturally in various fruits. The accurate and sensitive quantification of **propyl valerate** is crucial for quality control in food and beverage production, as well as in the development of new fragrance formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile compounds like **propyl valerate** from complex matrices.[1][2] This application note provides a detailed protocol for the analysis of **propyl valerate** using GC-MS.

Chemical Information

• Compound Name: **Propyl Valerate** (Propyl Pentanoate)

• CAS Number: 141-06-0[3]

• Molecular Formula: C₈H₁₆O₂[3]

Molecular Weight: 144.21 g/mol [3]

Principle of the Method



This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection capabilities of mass spectrometry.[4] A sample containing **propyl valerate** is introduced into the GC system, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for unequivocal identification. Quantification is achieved by comparing the abundance of characteristic ions of **propyl valerate** to that of a known standard.

Experimental Protocols Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples such as beverages or liquid flavor formulations, a direct injection or a liquid-liquid extraction (LLE) is typically employed. For solid matrices, headspace solid-phase microextraction (HS-SPME) is a common and effective technique for extracting volatile compounds.[5]

- a) Liquid-Liquid Extraction (for liquid samples):
- To 5 mL of the liquid sample in a separatory funnel, add 5 mL of a suitable organic solvent such as dichloromethane or diethyl ether.
- Add a known amount of an internal standard (e.g., ethyl heptanoate) to the sample.
- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate completely.
- Collect the organic layer (bottom layer for dichloromethane, top layer for diethyl ether) in a clean vial.
- Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.



- Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
- b) Headspace Solid-Phase Microextraction (HS-SPME) (for solid or liquid samples):
- Weigh a known amount of the homogenized solid sample (e.g., 1-2 g) or pipette a known volume of the liquid sample (e.g., 2-5 mL) into a 20 mL headspace vial.
- Add a known amount of internal standard.
- Seal the vial with a PTFE-faced silicone septum.
- Place the vial in a heating block or autosampler incubator at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 15 minutes) with agitation.
- Expose the SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20 minutes) at the same temperature.
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.



Parameter	Recommended Setting	
Gas Chromatograph	Agilent 7890B GC System or equivalent	
Mass Spectrometer	Agilent 5977B MSD or equivalent	
GC Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.	
Injector	Split/Splitless injector	
Injector Temperature	250°C	
Injection Mode	Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)	
Injection Volume	1 μL	
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min	
Oven Temperature Program	Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.	
Transfer Line Temperature	280°C	
Ion Source Temperature	230°C	
Quadrupole Temperature	150°C	
Ionization Mode	Electron Ionization (EI) at 70 eV	
Mass Scan Range	m/z 40-300	
Acquisition Mode	Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.	

Data Presentation Mass Spectral Data

The electron ionization mass spectrum of **propyl valerate** is characterized by a series of fragment ions. The mass spectrum can be obtained from the NIST Chemistry WebBook.[6] The



most abundant and characteristic ions should be selected for SIM mode analysis to enhance sensitivity and selectivity.

Table 1: Characteristic Mass Spectral Data for Propyl Valerate

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Ion Identity (Proposed)
41	38.4	[C₃H₅] ⁺
42	19.4	[C₃H ₆]+
43	40.2	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺
57	56.7	[C ₄ H ₉] ⁺
60	34.5	[C ₂ H ₄ O ₂] ⁺ (McLafferty rearrangement)
73	18.6	[C ₃ H ₅ O ₂] ⁺
85	100.0	[C₅H9O]+ (Base Peak)
103	60.5	[M-C ₃ H ₇] ⁺ or [C ₅ H ₉ O ₂] ⁺
115	3.8	[M-C ₂ H ₅] ⁺
144	Not prominent	[M]+ (Molecular Ion)

Data sourced from NIST Chemistry WebBook.[6]

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of **propyl valerate** at a minimum of five different concentrations. The peak area of the selected quantitation ion (e.g., m/z 85) is plotted against the concentration of the standard. The concentration of **propyl valerate** in the unknown sample is then determined from this calibration curve.

Table 2: Suggested Ions for Selected Ion Monitoring (SIM) Analysis



Analyte	Quantitation Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Propyl Valerate	85	103	57

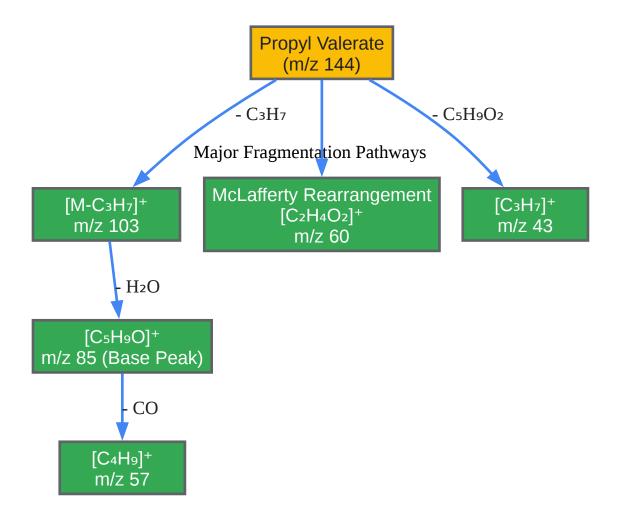
Visualizations



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Caption: Experimental workflow for the GC-MS analysis of propyl valerate.





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Caption: Proposed fragmentation pathway of **propyl valerate** in EI-MS.

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